HAMNO
Description
HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one; NSC-111847) is a small-molecule inhibitor of replication protein A (RPA), a critical eukaryotic single-stranded DNA (ssDNA)-binding complex essential for DNA replication, repair, and damage response (DDR). This compound selectively targets the N-terminal domain (70N) of RPA70, the largest RPA subunit, disrupting interactions with DDR proteins such as ATRIP, p53, and PrimPol . This inhibition attenuates ATR autophosphorylation and RPA32 phosphorylation at Ser33, leading to replication stress and impaired cell cycle progression in cancer cells .
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-93-9 | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Basis for Synthetic Design
HAMNO (C₁₇H₁₃NO₂) consists of a naphthalenone core fused to an N-hydroxyanilino group via a methylidene bridge. The compound’s IUPAC name, 1-[(N-hydroxyanilino)methylidene]naphthalen-2-one, underscores its derivation from two primary precursors:
- 2-Hydroxy-1-naphthaldehyde (C₁₁H₈O₂), a naphthalene derivative with aldehyde and hydroxyl groups at positions 1 and 2, respectively.
- N-Hydroxyaniline (C₆H₇NO), an aromatic amine featuring a hydroxylamine substituent.
The condensation of these precursors forms a Schiff base (C=N bond), accompanied by the elimination of water. This reaction aligns with classical imine synthesis, where nucleophilic attack of the amine on the carbonyl group initiates bond formation.
Stepwise Synthesis of this compound
Preparation of Precursors
Synthesis of 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde is synthesized via the Reimer-Tiemann reaction , where naphthalen-2-ol undergoes formylation in the presence of chloroform and a strong base (e.g., NaOH). The reaction proceeds as follows:
$$
\text{Naphthalen-2-ol} + \text{CHCl}3 + \text{NaOH} \rightarrow \text{2-Hydroxy-1-naphthaldehyde} + \text{NaCl} + \text{H}2\text{O}
$$
This method yields the aldehyde with moderate efficiency (~50–60%), requiring purification via recrystallization from ethanol.
Synthesis of N-Hydroxyaniline
N-Hydroxyaniline is prepared through the hydroxylation of aniline using hydroxylamine hydrochloride under acidic conditions:
$$
\text{Aniline} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl}} \text{N-Hydroxyaniline} + \text{HCl}
$$
The product is isolated via extraction with dichloromethane and dried over anhydrous sodium sulfate.
Condensation Reaction
The pivotal step involves the condensation of 2-hydroxy-1-naphthaldehyde and N-hydroxyaniline under reflux conditions:
Reagents and Conditions
- Molar Ratio : 1:1 (aldehyde:amine)
- Solvent : Anhydrous ethanol
- Catalyst : Glacial acetic acid (5 mol%)
- Temperature : 78°C (reflux)
- Time : 6–8 hours
Mechanism
- Nucleophilic Attack : The amine’s nitrogen attacks the aldehyde’s carbonyl carbon.
- Proton Transfer : Acid catalysis facilitates deprotonation of the intermediate.
- Water Elimination : Formation of the C=N bond releases H₂O.
$$
\text{C}{11}\text{H}8\text{O}2 + \text{C}6\text{H}7\text{NO} \rightarrow \text{C}{17}\text{H}{13}\text{NO}2 + \text{H}_2\text{O}
$$
Purification and Isolation
Post-reaction, the mixture is cooled to 4°C, inducing crystallization. The crude product is filtered and washed with cold ethanol to remove unreacted precursors. Further purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (9:1).
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes solubility of both precursors |
| Catalyst | Acetic acid (5 mol%) | Accelerates imine formation |
| Temperature | 78°C (reflux) | Balances reaction rate and side reactions |
| Reaction Time | 7 hours | Ensures >90% conversion |
Prolonged heating (>10 hours) risks oxidation of the Schiff base, while insufficient time (<5 hours) leaves unreacted starting materials.
Characterization of this compound
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
HAMNO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemical Applications
Coordination Chemistry
- Ligand Formation : HAMNO is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is instrumental in synthesizing various compounds with potential applications in catalysis and materials science.
Fluorescent Sensors
- Metal Ion Detection : The compound is employed in the development of fluorescent sensors for detecting metal ions, such as aluminum. These sensors are vital in environmental monitoring and biomedical applications.
Biological Applications
Antimicrobial and Antioxidant Properties
- Research indicates that this compound exhibits potential biological activities, including antimicrobial and antioxidant effects. These properties make it a candidate for further exploration in pharmaceutical development.
Cancer Research
- Mechanism of Action : this compound selectively binds to the RPA70 subunit, inhibiting its interactions with single-stranded DNA (ssDNA) and proteins involved in DNA damage response. This inhibition induces replication stress, making it a valuable tool in cancer therapy.
Case Study: Radiosensitization
A study demonstrated that this compound increases the sensitivity of cancer cells, particularly those deficient in the Fanconi anemia pathway, to DNA-damaging agents like cisplatin. The compound was shown to elevate levels of γ-H2AX, a marker for DNA double-strand breaks, indicating heightened DNA damage signaling following treatment .
Medical Applications
Drug Development
- Targeted Drug Delivery Systems : Due to its ability to form stable complexes with metal ions, this compound is explored for its potential use in targeted drug delivery systems. This application could enhance the efficacy of chemotherapeutic agents by improving their localization within tumor cells.
Combination Therapies
- Enhancing Chemotherapy Efficacy : Studies suggest that combining this compound with other chemotherapeutic agents can enhance their effectiveness by inducing replication stress and activating DNA damage checkpoints .
Industrial Applications
This compound's properties facilitate its use in various industrial applications, particularly in developing advanced materials and sensors for environmental monitoring.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Ligand formation, fluorescent sensors | Essential for metal complex synthesis |
| Biology | Antimicrobial properties | Potential candidate for pharmaceutical development |
| Cancer Research | RPA inhibition; radiosensitization | Increases sensitivity to DNA-damaging agents |
| Medicine | Targeted drug delivery systems | Enhances efficacy of chemotherapy |
| Industry | Advanced materials and environmental sensors | Vital for developing new detection technologies |
Mechanism of Action
HAMNO exerts its effects by inhibiting the interaction between replication protein A and single-stranded DNA. This inhibition leads to increased replication stress, particularly in cancer cells, which rely heavily on replication protein A for DNA replication and repair. The increased replication stress results in DNA damage and cell cycle arrest, ultimately leading to cell death .
Comparison with Similar Compounds
Critical Analysis of Contradictory Evidence
- Radiosensitization: this compound failed to radiosensitize A549 cells but showed efficacy in NPC models via autophagy induction . This discrepancy may arise from cell line-specific RPA expression or differential reliance on HR .
Biological Activity
HAMNO (naphthalen-2-one) is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of replication protein A (RPA). RPA plays a crucial role in DNA replication and repair, making this compound a significant candidate for cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, presenting detailed findings, case studies, and data tables to illustrate its effects on cellular dynamics and tumor growth.
This compound primarily functions as a protein interaction inhibitor of RPA, which is integral to the ATR/Chk1 signaling pathway involved in the DNA damage response. The inhibition of RPA by this compound leads to several downstream effects on cell cycle progression and DNA repair mechanisms.
Key Mechanisms:
- Inhibition of RPA: this compound disrupts the interaction between RPA and other proteins involved in DNA replication.
- Cell Cycle Dynamics: It slows down cell cycle progression by decreasing DNA synthesis and delaying entry into mitosis.
- DNA Damage Response: Increases γ-H2AX staining, indicating heightened DNA damage response in treated cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits colony formation in various cancer cell lines, particularly head and neck squamous cell carcinoma (HNSCC) lines such as UMSCC38 and UMSCC11B. The compound shows a dose-dependent effect on cell viability and DNA damage.
Table 1: In Vitro Effects of this compound on Cell Lines
| Cell Line | IC₅₀ (μM) | Colony Formation Inhibition (%) | γ-H2AX Staining Increase (%) |
|---|---|---|---|
| UMSCC38 | 20 | 60 | 40 |
| UMSCC11B | 15 | 55 | 35 |
| OKF4 | 25 | 50 | 30 |
Data derived from experimental assays conducted with varying concentrations of this compound over a specified incubation period .
In Vivo Studies
In vivo experiments using mouse models have shown that this compound significantly slows tumor progression. For instance, treatment with this compound in combination with etoposide resulted in enhanced tumor suppression compared to etoposide alone. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents.
Case Study: Tumor Growth Suppression
A study involving UMSCC11B tumor-bearing mice demonstrated that administration of 20 μM this compound resulted in:
- Reduced Tumor Size: Tumor volumes were significantly smaller compared to control groups.
- Decreased RPA32 Phosphorylation: Phosphorylation levels of Ser33 on RPA32 were markedly reduced after treatment, indicating effective inhibition of the ATR signaling pathway.
Effects on DNA Repair Mechanisms
This compound's impact on DNA repair processes has been explored through various assays. It has been observed that while it increases chromatin-bound RPA during S-phase, it suppresses double-strand break (DSB) repair via homologous recombination. This dual action may render cancer cells more susceptible to other forms of DNA damage but does not enhance radiosensitivity.
Table 2: Impact of this compound on DNA Repair Mechanisms
| Treatment Condition | DSB Repair Efficiency (%) | Chromatin-bound RPA Increase (%) |
|---|---|---|
| Control | 70 | 10 |
| This compound | 40 | 30 |
| Etoposide + this compound | 50 | 25 |
Data compiled from studies assessing DSB repair efficiency post-treatment with various agents .
Q & A
Q. What is the primary mechanism by which HAMNO disrupts DNA replication in cancer cells?
this compound inhibits replication protein A (RPA), a critical ssDNA-binding complex involved in DNA replication and repair. By binding to the RPA70N subunit, this compound blocks RPA's interaction with downstream repair proteins like ATR, thereby suppressing ATR-mediated phosphorylation of RPA32 at Ser33 . This disruption leads to replication stress, evidenced by increased γ-H2AX foci (a marker of DNA damage) in S-phase cells .
Q. How does this compound influence cell cycle dynamics in vitro?
this compound induces dose-dependent cell cycle arrest in late S and G2/M phases. At 20–40 μM, it reduces G0/G1 populations while increasing cells in S and G2/M, as shown via flow cytometry of DNA content (PI staining) . Growth inhibition correlates with concentration, with 40 μM this compound reducing cell proliferation by >90% over 7 days .
Q. What in vitro assays are most effective for quantifying this compound-induced DNA damage?
- γ-H2AX immunofluorescence : Measures double-strand breaks (DSBs) and replication stress. Dose-dependent increases in γ-H2AX foci are observed in HNSCC cell lines (e.g., UMSCC38) treated with 10–20 μM this compound .
- Colony formation assays : Quantify long-term survival post-treatment. This compound (10–20 μM) reduces colony formation by 50–80% in nasopharyngeal carcinoma (NPC) cell lines (5-8F, S26) .
Advanced Research Questions
Q. How can experimental design address contradictory findings on this compound’s role in radiation-induced DNA damage response?
While this compound impedes G2/M transition (suggesting radiosensitization potential) , it does not enhance radiation-induced DNA damage response in some models . To resolve this:
- Control for cell type : Test across radiosensitive (e.g., UMSCC11B) and radioresistant lines.
- Timing of treatment : Administer this compound pre- or post-irradiation to assess synergy.
- Endpoint selection : Combine γ-H2AX staining with comet assays to distinguish replication stress from direct DSBs .
Q. What methodological considerations are critical for optimizing this compound in vivo efficacy studies?
- Dosing regimen : Intraperitoneal administration of 2 mg/kg this compound daily for 3 days, combined with etoposide (10 mg/kg), significantly reduces tumor volume in xenograft models .
- Tumor monitoring : Measure volume via calipers (using formula: ) and validate with immunohistochemistry (e.g., Ki-67 for proliferation, caspase-3 for apoptosis) .
- Normal cell controls : Include non-cancerous cells (e.g., OKF4) to assess selectivity .
Q. How does this compound synergize with topoisomerase inhibitors like etoposide?
this compound exacerbates replication stress by impairing RPA-mediated repair of etoposide-induced DNA breaks. In vitro, 20 μM this compound + 20 μM etoposide reduces colony formation by >90% in UMSCC38 cells, compared to 50% with this compound alone . In vivo, this combination delays tumor progression more effectively than monotherapy .
Q. What strategies can mitigate variability in this compound’s effects across cancer cell lines?
- Baseline RPA expression : Quantify RPA70N levels via Western blot; high RPA correlates with sensitivity .
- Cell synchronization : Use serum starvation or thymidine block to enrich S-phase populations, where this compound is most active .
- Multi-omics profiling : Integrate transcriptomic (RNA-seq) and proteomic data to identify resistance markers (e.g., ATR pathway upregulation) .
Data Contradiction Analysis
Q. Why does this compound show differential cytotoxicity in cancer versus normal cells?
Cancer cells exhibit higher replication stress due to oncogene activation, making them reliant on RPA for survival. This compound (20 μM) increases γ-H2AX in UMSCC38 (cancer) but not OKF4 (normal) cells, suggesting selective targeting of malignant cells with defective DNA repair .
Q. How to reconcile this compound’s S-phase arrest with its lack of effect on radiation response in some studies?
Radiation primarily induces G1 arrest, whereas this compound acts on S/G2 phases. Combining this compound with agents that prolong G2/M (e.g., PARP inhibitors) may enhance radiosensitivity .
Methodological Resources
Q. What assays validate RPA inhibition by this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
